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Introduction
Dorsomorphin, also known as Compound C, was initially identified as a potent and selective

inhibitor of AMP-activated protein kinase (AMPK)[1][2][3][4][5]. Subsequent research revealed

its significant inhibitory activity against the type I bone morphogenetic protein (BMP) receptors,

specifically ALK2, ALK3, and ALK6[1][2][3][4][5]. This dual activity has made Dorsomorphin a

valuable tool for dissecting the roles of these signaling pathways in various biological

processes, from cellular metabolism and autophagy to embryonic development and disease

pathogenesis[3][6]. However, its utility is nuanced by off-target effects, most notably the

inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2)[7][8]. This technical

guide provides a comprehensive overview of the primary kinase targets of Dorsomorphin,

presenting quantitative data, detailed experimental protocols, and visual representations of the

associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Inhibition of Primary
Kinase Targets
The following tables summarize the in vitro inhibitory activity of Dorsomorphin against its key

kinase targets. The data is compiled from various studies and presented as IC50 (half-maximal

inhibitory concentration) and Ki (inhibition constant) values.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1670891?utm_src=pdf-interest
https://www.benchchem.com/product/b1670891?utm_src=pdf-body
https://www.selleckchem.com/products/dorsomorphin.html
https://www.stemcell.com/products/dorsomorphin.html
https://www.targetmol.com/compound/dorsomorphin
https://www.cellsignal.com/products/activators-inhibitors/dorsomorphin-compound-c/60887
https://www.medchemexpress.com/dorsomorphin.html
https://www.selleckchem.com/products/dorsomorphin.html
https://www.stemcell.com/products/dorsomorphin.html
https://www.targetmol.com/compound/dorsomorphin
https://www.cellsignal.com/products/activators-inhibitors/dorsomorphin-compound-c/60887
https://www.medchemexpress.com/dorsomorphin.html
https://www.benchchem.com/product/b1670891?utm_src=pdf-body
https://www.targetmol.com/compound/dorsomorphin
https://www.glpbio.com/kr/blog/post/dorsomorphin-compound-c.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2825290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6164168/
https://www.benchchem.com/product/b1670891?utm_src=pdf-body
https://www.benchchem.com/product/b1670891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target
Kinase

Parameter Value (nM) Species
Assay
Conditions

Reference(s
)

AMPK Ki 109 Rat

Cell-free

assay, in the

absence of

AMP

[1][2][4][5][9]

IC50 234.6 Human
In vitro kinase

assay
[6]

ALK2

(ACVR1)
IC50 ~200 Human

BRE-

Luciferase

reporter

assay with

constitutively

active ALK2

[10]

ALK3

(BMPR1A)
IC50 ~500 Human

BRE-

Luciferase

reporter

assay with

constitutively

active ALK3

[10]

ALK6

(BMPR1B)
IC50 5000-10000 Human

BRE-

Luciferase

reporter

assay with

constitutively

active ALK6

[10]

VEGFR2

(KDR)
IC50 <250 Human

In vitro kinase

assay
[7]

Signaling Pathways
Bone Morphogenetic Protein (BMP) Signaling Pathway
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Dorsomorphin inhibits the canonical BMP signaling pathway by targeting the type I BMP

receptors ALK2, ALK3, and ALK6. BMP ligands bind to a heterotetrameric complex of type I

and type II serine/threonine kinase receptors. The constitutively active type II receptor then

phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-

regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These

phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD),

SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes.

BMPs can also signal through non-canonical, SMAD-independent pathways, such as the

MAPK pathway.
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BMP Signaling Pathway Inhibition by Dorsomorphin.

AMP-activated Protein Kinase (AMPK) Signaling
Pathway
AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric complex

composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in

response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress.

The upstream kinase LKB1 phosphorylates the α subunit at threonine 172, leading to AMPK

activation. Activated AMPK then phosphorylates a multitude of downstream targets to promote

catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.
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AMPK Signaling Pathway Inhibition by Dorsomorphin.

Experimental Protocols
In Vitro AMPK Kinase Assay (Radiometric)
This protocol is adapted from a method for a cell-free assay to determine the Ki of an inhibitor

for AMPK[9].

1. Materials:

Partially purified liver AMPK from male Sprague-Dawley rats.
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SAMS peptide (HMRSAMSGLHLVKRR) as a substrate.

[γ-³³P]ATP.

Assay buffer: 40 mM HEPES (pH 7.0), 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.025%

BSA, and 0.8 mM DTT.

100 µM AMP.

Dorsomorphin stock solution in DMSO.

1% Phosphoric acid (H₃PO₄).

96-well MultiScreen plates.

2. Procedure:

Prepare a 100 µl reaction mixture containing 100 µM AMP, 100 µM ATP (with 0.5 µCi ³³P-

ATP per reaction), and 50 µM SAMS peptide in the assay buffer.

Add varying concentrations of Dorsomorphin (dissolved in DMSO) to the reaction mixture.

Ensure the final DMSO concentration is consistent across all reactions and does not exceed

a level that affects enzyme activity.

Initiate the reaction by adding the partially purified AMPK enzyme.

Incubate the reaction mixture for 30 minutes at 30°C.

Stop the reaction by adding 80 µl of 1% H₃PO₄.

Transfer 100 µl aliquots of the stopped reaction to a 96-well MultiScreen plate.

Wash the plate three times with 1% H₃PO₄ to remove unincorporated [γ-³³P]ATP.

Determine the amount of ³³P incorporated into the SAMS peptide using a scintillation counter

(e.g., Top-count).
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Calculate the inhibited velocity (Vi) at each inhibitor concentration and determine the Ki using

the Michaelis-Menten equation for competitive inhibition: Vi/Vo = (Km + S)/[S + Km × (1 +

I/Ki)], where Vo is the initial velocity, S is the ATP concentration, Km is the Michaelis constant

for ATP, and I is the inhibitor concentration.

In Vitro ALK2 Kinase Assay (Luminescence-based)
This protocol describes a general method for measuring the IC50 of an inhibitor against a

purified kinase using a luminescence-based ATP detection assay like Kinase-Glo™.

1. Materials:

Purified recombinant human ALK2 (ACVR1) kinase.

Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).

ATP.

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

Dorsomorphin stock solution in DMSO.

Kinase-Glo™ MAX reagent.

White, opaque 96-well plates.

2. Procedure:

Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.

Dispense the master mix into the wells of a 96-well plate.

Add varying concentrations of Dorsomorphin (or vehicle control) to the wells.

Initiate the kinase reaction by adding the purified ALK2 enzyme to each well.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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After incubation, add an equal volume of Kinase-Glo™ MAX reagent to each well. This

reagent stops the kinase reaction and initiates a luminescent signal proportional to the

amount of remaining ATP.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a microplate reader.

The luminescent signal is inversely proportional to the kinase activity. Calculate the percent

inhibition for each Dorsomorphin concentration relative to the vehicle control and determine

the IC50 value by fitting the data to a dose-response curve.

In Vitro VEGFR2 Kinase Assay (Luminescence-based)
This protocol is a general guide for determining the IC50 of Dorsomorphin against VEGFR2

using a commercially available kit such as the VEGFR2 (KDR) Kinase Assay Kit from BPS

Bioscience, which utilizes the Kinase-Glo™ MAX reagent[11].

1. Materials:

VEGFR2 (KDR) Kinase Assay Kit (containing purified recombinant VEGFR2, kinase

substrate, ATP, and kinase assay buffer).

Dorsomorphin stock solution in DMSO.

Kinase-Glo™ MAX reagent.

White, opaque 96-well plates.

2. Procedure:

Thaw all kit components as instructed. Prepare a 1x Kinase Buffer.

Prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.

Add the master mix to each well of a 96-well plate.
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Add 5 µl of serially diluted Dorsomorphin to the "Test Inhibitor" wells. Add 5 µl of diluent

solution to the "Blank" and "Positive Control" wells.

Add 20 µl of 1x Kinase Buffer to the "Blank" wells.

Dilute the VEGFR2 enzyme to the recommended concentration in 1x Kinase Buffer.

Initiate the reaction by adding 20 µl of the diluted VEGFR2 enzyme to the "Positive Control"

and "Test Inhibitor" wells.

Incubate the plate at 30°C for 45 minutes.

Add 50 µl of Kinase-Glo™ MAX reagent to each well.

Incubate at room temperature for 15 minutes.

Measure the luminescence using a microplate reader.

Subtract the "Blank" values from all other readings and calculate the percent inhibition to

determine the IC50.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and characterizing a kinase

inhibitor like Dorsomorphin.
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General Workflow for Kinase Inhibitor Characterization.
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Conclusion
Dorsomorphin is a multi-targeted kinase inhibitor with primary activities against AMPK and the

type I BMP receptors ALK2, ALK3, and ALK6. Its utility as a research tool is underscored by the

extensive characterization of its inhibitory profile. However, researchers and drug development

professionals must consider its off-target effects, particularly on VEGFR2, when interpreting

experimental results. The quantitative data, signaling pathway diagrams, and detailed

experimental protocols provided in this guide offer a comprehensive resource for the effective

use and understanding of Dorsomorphin in a research setting. Careful experimental design,

including the use of appropriate controls and consideration of inhibitor concentrations, is crucial

for obtaining reliable and interpretable data.

Need Custom Synthesis?
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To cite this document: BenchChem. [Primary Kinase Targets of Dorsomorphin: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670891#primary-kinase-targets-of-dorsomorphin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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